molecular formula C10H14F3NO3 B13485208 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid

Cat. No.: B13485208
M. Wt: 253.22 g/mol
InChI Key: USHYUTPYZQNKNV-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H14F3NO3. This compound is characterized by the presence of a trifluoroacetamido group attached to a cycloheptane ring, which is further connected to a carboxylic acid group. The trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific research fields .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

1-[(2,2,2-trifluoroacetyl)amino]cycloheptane-1-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)7(15)14-9(8(16)17)5-3-1-2-4-6-9/h1-6H2,(H,14,15)(H,16,17)

InChI Key

USHYUTPYZQNKNV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptane, which undergoes a series of reactions to introduce the trifluoroacetamido and carboxylic acid groups.

    Reaction Conditions:

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets:

Biological Activity

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12F3NO3
  • CAS Number : 151159-28-3
  • Molecular Weight : 239.2 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Properties

Research indicates that compounds containing trifluoroacetamido groups exhibit significant antimicrobial activity. A study demonstrated that structural modifications in similar compounds could enhance their efficacy against specific bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects

In vitro studies have shown that derivatives of cycloheptane carboxylic acids can modulate inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit the expression of pro-inflammatory cytokines in activated macrophages . This suggests that this compound may also possess anti-inflammatory properties.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For example, cycloheptane derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which are critical in the synthesis of inflammatory mediators .

Case Studies and Research Findings

StudyObjectiveFindings
Pendergrass et al. (2014)Screening for Type III secretion system inhibitorsFound that similar compounds inhibited the secretion of virulence factors in pathogenic bacteria at concentrations correlating with structural modifications .
American Elements ReportAssessment of biological propertiesIdentified potential applications in drug development due to the compound's structural features that enhance bioactivity against various pathogens .
Synthonix DataSafety and efficacy evaluationReported high purity levels (98%) and indicated potential therapeutic uses based on preliminary biological activity assessments .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cellular Signaling Pathways : The trifluoroacetamido group may influence cellular signaling pathways related to inflammation and immune response.
  • Enzyme Binding : The structural conformation allows for effective binding to target enzymes, inhibiting their activity and altering metabolic processes.

Q & A

Q. What are the common synthetic routes for 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between cycloheptane-1-carboxylic acid derivatives and trifluoroacetamide groups. A key approach involves activating the carboxylic acid moiety using coupling agents like EDCI/HOBt or Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in THF) to facilitate amide bond formation . Optimization includes controlling stoichiometry (1:1 molar ratio), solvent selection (polar aprotic solvents like THF or DMF), and reaction time (2–4 hours at room temperature). Post-synthesis purification via silica gel chromatography with gradients of ethyl acetate/hexane is standard .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Look for signals corresponding to the trifluoroacetamido group (δ ~7.15–8.20 ppm for NH in DMSO-d6) and cycloheptane protons (δ ~1.06–2.21 ppm). The carboxylic acid proton is typically absent due to exchange broadening but confirmed via DEPT-135 .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]+ should align with the calculated molecular weight (C10H14F3NO3: 277.22 g/mol).
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) confirm functional groups .

Advanced Research Questions

Q. How does the conformational flexibility of the cycloheptane ring influence the compound’s reactivity and biological interactions?

Methodological Answer: The seven-membered ring adopts a boat-chair conformation, which affects steric accessibility of the trifluoroacetamido group. Computational modeling (DFT or MD simulations) can predict energy barriers for ring flipping (~5–10 kcal/mol), while NOESY NMR experiments reveal spatial proximity between axial protons and the amide group, critical for designing derivatives with enhanced binding to biological targets .

Q. What strategies address low yields in coupling reactions involving the trifluoroacetamido group?

Methodological Answer: Low yields (<50%) often stem from steric hindrance or poor nucleophilicity of the amine. Solutions include:

  • Pre-activation : Convert the carboxylic acid to an acyl chloride using SOCl2 prior to amide coupling.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) to minimize decomposition .
  • Protecting groups : Temporarily protect the cycloheptane carboxylic acid with tert-butyl esters to improve solubility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or stereochemical variations. Implement:

  • HPLC purity checks : Ensure >95% purity via C18 reverse-phase chromatography.
  • Enantiomeric resolution : Use chiral columns (Chiralpak IA) to isolate R/S isomers and test individually .
  • Dose-response assays : Compare IC50 values across multiple cell lines to identify context-dependent effects .

Critical Analysis of Contradictory Evidence

  • Stereochemical Control : highlights stereoselective fluorination via enzymatic resolution, while uses non-chiral Mitsunobu conditions. Researchers must choose methods based on desired enantiopurity .
  • Biological Activity : reports anti-inflammatory potential, but lack of in vivo data in other studies necessitates caution. Cross-validation using knockout models (e.g., COX-2 inhibitors) is advised .

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